molecular formula C18H18N4O B12217410 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide CAS No. 315248-19-2

3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide

Cat. No.: B12217410
CAS No.: 315248-19-2
M. Wt: 306.4 g/mol
InChI Key: RYMOOWRQGLHFEH-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a propanoic acid group and two phenyl groups attached to the imidazole ring, along with a hydrazide functional group

Preparation Methods

The synthesis of 1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles . Another approach involves the condensation of phenylhydrazine with appropriate carbonyl compounds, followed by cyclization under acidic or basic conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups and the hydrazide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

    Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the hydrazide group can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide can be compared with other imidazole derivatives, such as:

Properties

CAS No.

315248-19-2

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4,5-diphenylimidazol-1-yl)propanehydrazide

InChI

InChI=1S/C18H18N4O/c19-21-16(23)11-12-22-13-20-17(14-7-3-1-4-8-14)18(22)15-9-5-2-6-10-15/h1-10,13H,11-12,19H2,(H,21,23)

InChI Key

RYMOOWRQGLHFEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN)C3=CC=CC=C3

Origin of Product

United States

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